molecular formula C13H13FN2O3S2 B6583574 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide CAS No. 1251595-63-7

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide

Cat. No.: B6583574
CAS No.: 1251595-63-7
M. Wt: 328.4 g/mol
InChI Key: ITJIHBOUSQHRNT-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfamoyl group at the 3-position of the thiophene ring. The sulfamoyl moiety is substituted with a methyl group and a 4-fluorophenyl ring, while the carboxamide at the 2-position is N-methylated.

Properties

IUPAC Name

3-[(4-fluorophenyl)-methylsulfamoyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S2/c1-15-13(17)12-11(7-8-20-12)21(18,19)16(2)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJIHBOUSQHRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide is a notable member of the sulfamoyl-containing compounds, which have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C23H19FN2O3S3
  • Molecular Weight : 494.6 g/mol
  • CAS Number : 1105204-98-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with sulfamoyl groups exhibit inhibition of specific enzymes and receptors, potentially influencing metabolic pathways related to cancer and other diseases.

Efficacy in Cancer Models

Recent studies have highlighted the efficacy of similar sulfamoyl derivatives in inhibiting glycolysis in cancer cells, particularly glioblastoma multiforme (GBM). For instance, fluorinated derivatives of 2-deoxy-D-glucose have shown significant cytotoxic effects against GBM cells by inhibiting hexokinase activity, a pathway also potentially influenced by sulfamoyl compounds .

Table 1: Summary of Biological Activities

Compound NameTarget Enzyme/ReceptorInhibition TypeIC50 (µM)
This compoundHexokinase IICompetitiveTBD
Fluorinated 2-DG DerivativesHexokinase IINon-competitive<10

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of sulfamoyl compounds. Modifications at the phenyl and thiophene rings can significantly alter binding affinities and biological activities. For example, the introduction of fluorine atoms has been shown to enhance metabolic stability and potency against target enzymes .

Study on Glycolytic Inhibition

A study focused on the inhibition of glycolysis by halogenated derivatives demonstrated that modifications at the C-2 position significantly improved the stability and uptake of compounds, allowing for effective treatment at lower doses . This finding suggests that similar modifications could enhance the biological activity of this compound.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for evaluating the therapeutic potential of new compounds. Preliminary data indicate that sulfamoyl derivatives may exhibit favorable pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties. However, comprehensive toxicity assessments are necessary to establish safety profiles before clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and physicochemical properties of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide with analogous thiophene-carboxamide derivatives:

Compound Name Key Substituents (Sulfamoyl Group) Carboxamide Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Methyl, 4-fluorophenyl N-methyl C₁₄H₁₅FN₂O₃S₂ 354.41 High electronegativity (F); compact design
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide Methyl, 4-chlorophenyl N-(3,4-dimethoxyphenyl) C₂₀H₂₀ClN₂O₅S₂ 481.02 Increased lipophilicity (Cl, OCH₃); antimicrobial potential
N-[2-(4-Chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide Methyl, 4-ethoxyphenyl N-(4-chlorophenethyl) C₂₂H₂₄ClN₂O₄S₂ 503.07 Enhanced bulk (ethoxy, phenethyl); possible CNS activity
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide 4-Chlorobenzyl N-(4-chlorophenyl) C₁₈H₁₃Cl₂NO₃S₂ 426.34 High lipophilicity (Cl×2); antifungal use
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide 2,4-Dichlorobenzyl N-(4-CF₃O-phenyl) C₁₉H₁₂Cl₂F₃NO₄S₂ 534.39 Strong electron-withdrawing (CF₃O); potent enzyme inhibition

Structural and Electronic Differences

  • Fluorine vs. Fluorine’s electronegativity may enhance binding to polar enzyme pockets .
  • Methyl vs. Ethoxy : Ethoxy substituents (e.g., ) increase lipophilicity and metabolic stability but may reduce aqueous solubility.
  • Carboxamide Variations : N-methylation (target compound) minimizes hydrogen-bonding capacity compared to bulkier aryl amides (e.g., ), possibly affecting target selectivity.

Physicochemical and Pharmacological Implications

  • Lipophilicity : Chlorine and ethoxy substituents (e.g., ) increase logP values, favoring blood-brain barrier penetration but risking off-target toxicity.
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may extend the target compound’s half-life compared to chlorinated analogs .
  • Crystal Packing : Fluorophenyl groups in chalcone derivatives (e.g., ) exhibit dihedral angles (7.14°–56.26°) that influence solid-state stability, a factor relevant to formulation development.

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